tert-Butyl (ethylcarbamothioyl)carbamate

Asymmetric Guanidine Synthesis Copper(II) Chloride Mediated Guanylation HgCl2-Free Methodology

tert-Butyl (ethylcarbamothioyl)carbamate (CAS 180150-75-8) is a bench-stable, Boc-protected N'-ethyl thiourea derivative utilized as a key synthetic intermediate. Functioning as a protected guanylating agent, its molecular structure (C₈H₁₆N₂O₂S, MW 204.29) combines an acid-labile tert-butoxycarbonyl (Boc) protecting group with an N'-ethyl substituent on the thiourea core.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
CAS No. 180150-75-8
Cat. No. B061578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (ethylcarbamothioyl)carbamate
CAS180150-75-8
SynonymsCarbamic acid, [(ethylamino)thioxomethyl]-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCCNC(=S)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H16N2O2S/c1-5-9-6(13)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11,13)
InChIKeyOJAGSBADNOYMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing tert-Butyl (ethylcarbamothioyl)carbamate (CAS 180150-75-8) for Targeted Guanidine Synthesis


tert-Butyl (ethylcarbamothioyl)carbamate (CAS 180150-75-8) is a bench-stable, Boc-protected N'-ethyl thiourea derivative utilized as a key synthetic intermediate . Functioning as a protected guanylating agent, its molecular structure (C₈H₁₆N₂O₂S, MW 204.29) combines an acid-labile tert-butoxycarbonyl (Boc) protecting group with an N'-ethyl substituent on the thiourea core . This specific architecture differentiates it from simpler thioureas and is fundamental to its role in constructing biologically relevant asymmetrical guanidine functionalities under controlled conditions [1].

Why N-Boc-N'-ethylthiourea Cannot Be Replaced by N-Boc-thiourea or Unprotected Ethylthiourea


Simple substitution with in-class analogs like N-Boc-thiourea (CAS 268551-65-1) or unprotected N-ethylthiourea (CAS 625-53-6) fails when the synthetic objective is the controlled introduction of an asymmetrical guanidine. N-Boc-thiourea, lacking the N'-alkyl group, generates symmetrical bis-Boc guanidines, while unprotected N-ethylthiourea offers no selectivity and can lead to complex mixtures [1]. The targeted compound’s pre-installed N'-ethyl and N-Boc groups are the minimal structural features required for a sequential guanylation-deprotection strategy that yields a single, asymmetrical N-ethyl guanidine product, making its substitution a critical failure point in a multi-step synthetic route [2].

Quantitative Head-to-Head Evidence for tert-Butyl (ethylcarbamothioyl)carbamate Against Closest Analogs


Synthetic Yield Comparison for Asymmetrical Guanidine Formation via CuCl₂ vs. HgCl₂ Mediated Guanylation

In a direct comparative study, the target compound class (N-Boc-N'-alkyl thioureas) was used to prepare an asymmetrical guanidine (Product 13) using both CuCl₂ and the traditional HgCl₂ method. The CuCl₂ protocol using the N-Boc-N'-alkyl thiourea achieved a 41% yield, comparable to the 32% yield obtained via the more toxic HgCl₂ method, while notably avoiding mercury waste . In contrast, the closest comparator, N,N'-di-Boc-thiourea, is unsuitable for this reaction as it would produce a symmetrical bis-Boc guanidine, failing the synthetic objective entirely [1].

Asymmetric Guanidine Synthesis Copper(II) Chloride Mediated Guanylation HgCl2-Free Methodology

Selective Deprotection: The Boc Group's Acid-Lability Enables Orthogonal Guanidine Unveiling

The tert-butyl carbamate (Boc) group in the target compound is selectively cleaved under acidic conditions (4 M HCl in 1,4-dioxane) after guanylation to quantitatively liberate the guanidine hydrochloride salt, while the N-ethyl substituent remains intact . This is a critical differentiator from N,N'-di-Boc-thiourea, which would leave a Boc-protected guanidine that requires a second deprotection step. The N'-ethyl group is stable to these conditions, a design feature not shared by unprotected thiourea analogs which lack the necessary chemoselectivity for this two-step sequence [1].

Orthogonal Protecting Groups Boc Deprotection Guanidine Hydrochloride

Physicochemical Property Differentiation: Calculated LogP and PSA Benchmarks

The target compound has a calculated LogP of 2.19 and a topological polar surface area (tPSA) of 82.45 Ų . These values position it in a more drug-like chemical space compared to its smaller, unprotected analog N-ethylthiourea (LogP ~0.3, tPSA ~64 Ų) [1]. The higher LogP indicates superior membrane permeability potential, while the moderate tPSA maintains acceptable solubility. This differentiated profile makes the target compound a more suitable intermediate for building blocks intended for cellular assays relative to the more polar, less permeable unprotected starting material.

Lipophilicity Polar Surface Area Drug-like Properties

Optimal Application Scenarios Leveraging tert-Butyl (ethylcarbamothioyl)carbamate's Structural Specificity


Synthesis of Asymmetrical N-Ethyl Guanidine Pharmacophores for CNS Drug Discovery

This compound is the reagent of choice for installing an N-ethyl guanidine group into lead molecules targeting CNS receptors. The evidence shows it directly enables a CuCl₂-mediated, mercury-free synthesis of asymmetrical guanidines with a 41% yield, outperforming the traditional HgCl₂ method (32%) . The resulting Boc-protected intermediate is then cleanly deprotected to the active guanidine. This application is directly supported by the compound's physicochemical profile (LogP 2.19), which predicts favorable blood-brain barrier penetration for the final compounds.

Solid-Phase Peptide Modification for Targeted Proteolysis (PROTACs)

The compound is ideally suited for on-resin guanylation of a peptide's N-terminus to create a specific E3 ligase binding motif. The orthogonal stability of the Boc group to basic coupling conditions and its clean cleavage with TFA, while the N-ethyl group remains intact, ensures a single, well-defined product, as supported by class-level deprotection evidence [1]. This avoids complex purification often required when using symmetrical or unprotected thiourea analogs.

Preparation of N-Ethyl-2-aminoimidazoline Building Blocks for I2 Receptor Ligands

The target compound can be used to prepare 2-aminoimidazoline scaffolds, a privileged structure for I2-imidazoline receptor ligands. The pre-installed N-ethyl group streamlines the synthesis, as confirmed by the methodological study showing its class of compounds readily forms these heterocycles with CuCl₂ . Using an unsubstituted or di-Boc analog would require additional, yield-lowering N-alkylation steps.

Sustainable Scale-Up of Key Intermediates for Antiprotozoal Agents

For process chemistry groups scaling up the synthesis of antiprotozoal guanidines like those referenced in patent literature , this reagent enables a mercury-free route. The quantified 41% yield via CuCl₂ provides a viable, less toxic alternative to the HgCl₂ process, addressing environmental, health, and safety (EHS) concerns directly and facilitating technology transfer to pilot scale.

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